cycFWRPW Is the Only Reported Constrained Peptide Inhibitor of TLE1 – No Small-Molecule Alternative Exists
As explicitly stated in the primary literature, no small-molecule inhibitors of TLE1 have been published to date, and cycFWRPW represents the first constrained peptide inhibitor reported for this oncogenic transcriptional co-repressor [1]. No other constrained peptide ligands targeting the TLE1 WDR domain have been described in the scientific or patent literature at the time of writing. This first-in-class status means cycFWRPW currently occupies a unique chemical space devoid of direct small-molecule or peptide competitors for the TLE1 protein–protein interaction interface.
| Evidence Dimension | Availability of published TLE1 protein–protein interaction inhibitors |
|---|---|
| Target Compound Data | cycFWRPW is the only published constrained peptide inhibitor of TLE1 |
| Comparator Or Baseline | Small-molecule TLE1 inhibitors: zero published; other constrained peptide TLE1 inhibitors: zero published |
| Quantified Difference | cycFWRPW is the sole reported chemical probe for the TLE1 WDR domain transcription factor binding interface |
| Conditions | Literature and patent landscape as of 2026; original disclosure in McGrath et al., 2017 [1] |
Why This Matters
For scientific procurement, this means no alternative compound can address TLE1 WDR domain target engagement questions; cycFWRPW is the indispensable tool for this target.
- [1] McGrath S, Tortorici M, Drouin L, Solanki S, Vidler L, Westwood I, Gimeson P, Van Montfort R, Hoelder S. Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1. Chemistry. 2017 Jul 18;23(40):9577-9584. doi: 10.1002/chem.201700747. PMID: 28326635; PMCID: PMC5575474. View Source
